molecular formula C11H15NO4 B13614043 Ethyl (r)-2-amino-3-(3,4-dihydroxyphenyl)propanoate

Ethyl (r)-2-amino-3-(3,4-dihydroxyphenyl)propanoate

Cat. No.: B13614043
M. Wt: 225.24 g/mol
InChI Key: NULMGOSOSZBEQL-MRVPVSSYSA-N
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Description

Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate is a chemical compound with significant interest in various scientific fields. It is a derivative of phenylalanine, an essential amino acid, and contains both amino and hydroxyl functional groups, making it versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate typically involves the esterification of 3,4-dihydroxyphenylalanine (DOPA) with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the use of protecting groups to shield the hydroxyl groups during the esterification process, followed by deprotection to yield the final product .

Industrial Production Methods

Industrial production of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve energy efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Amides and esters.

Scientific Research Applications

Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate is unique due to its ester functional group, which enhances its solubility and bioavailability compared to its parent compound, DOPA. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate

InChI

InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m1/s1

InChI Key

NULMGOSOSZBEQL-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N

Origin of Product

United States

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